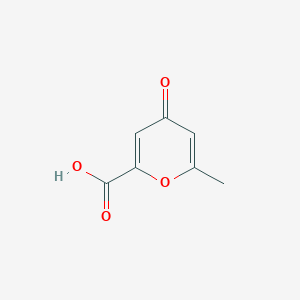![molecular formula C25H26N8O B2528701 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 902444-34-2](/img/structure/B2528701.png)
4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C25H26N8O and its molecular weight is 454.538. The purity is usually 95%.
BenchChem offers high-quality 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemical Analysis and Crystallography
Research involving stereochemical assignments and crystallography of substituted aminobicyclo derivatives provides insights into the molecular configurations and the establishment of relative configurations within complex structures through single crystal X-ray diffraction. This type of study is crucial for understanding the 3D arrangement of atoms in molecules and could be applicable for compounds with complex cyclic structures, aiding in the design of molecules with specific stereochemical properties for scientific and pharmacological applications (Christensen et al., 2011).
Pharmacological Research
Compounds structurally related to phenylpiperazine are investigated for their interactions with central nervous system receptors, illustrating the potential of these molecules in the development of new therapeutic agents targeting specific receptor pathways (Beduerftig et al., 2001). Such studies could be relevant for exploring the pharmacological applications of the compound , particularly in the context of receptor binding and activity modulation.
Antimicrobial and Tuberculostatic Activity
Investigations into the synthesis and biological activity of phenylpiperazine derivatives demonstrate their potential in antimicrobial and tuberculostatic applications. These studies explore the structure-activity relationships that contribute to their efficacy against microbial targets, providing a foundation for the development of new antimicrobial agents (Foks et al., 2004).
Molecular Engineering and Spectroscopic Studies
Research on adamantane-containing triazole thiones and related compounds, through vibrational and UV/Vis studies, highlights the importance of molecular engineering in developing molecules with desired physical, chemical, and biological properties. These studies offer valuable insights into the molecular characteristics that influence the biological activity and potential therapeutic applications of these compounds (Shundalau et al., 2019).
PET Imaging for Neuroinflammation
Research into PET imaging by targeting specific receptors or molecular markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging reactive microglia, illustrates the potential application of complex molecules in the development of diagnostic tools for neuroinflammation and other neurological conditions (Horti et al., 2019).
properties
IUPAC Name |
4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O/c1-18-26-24-20-10-5-6-11-21(20)32-22(27-28-25(32)33(24)29-18)12-7-13-23(34)31-16-14-30(15-17-31)19-8-3-2-4-9-19/h2-4,8-9,18,20-21,24,26,29H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHESWHNMQRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 52979573 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)




![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)